AB-Bica

描述

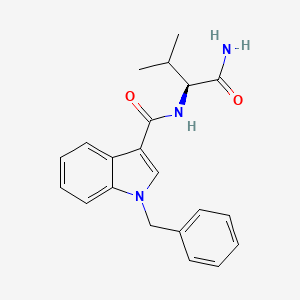

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, commonly known as AB-BICA, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of tetrahydrocannabinol, the active component of cannabis. This compound is one of several new psychoactive substances identified in recent years, often found in illegal products .

准备方法

AB-BICA的合成涉及多个步骤,通常从吲哚或吲唑核的制备开始。合成路线包括:

吲哚或吲唑核的形成: 这是通过环化反应实现的。

羧酰胺基的引入: 这一步涉及核心与适当的羧酸衍生物的反应。

苄基的添加: 这通常通过取代反应完成。

最后的修饰:

化学反应分析

科学研究应用

AB-BICA具有多种科学研究应用:

化学: 它被用作分析化学中的参考标准,用于鉴定和定量合成大麻素。

生物学: 它被用于研究其与大脑中大麻素受体的相互作用。

医学: 正在进行研究以了解其潜在的治疗作用和毒理学特性。

作用机制

AB-BICA通过结合大脑中的大麻素受体发挥作用,特别是CB1和CB2受体。这种结合模拟了四氢大麻酚的作用,导致感知、情绪和认知的改变。 所涉及的分子靶点和通路包括内源性大麻素系统,该系统在调节各种生理过程方面发挥作用 .

相似化合物的比较

生物活性

AB-Bica, scientifically known as 1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid that has garnered attention for its biological activity and potential implications in pharmacology and toxicology. This article explores the biological effects of this compound, supported by case studies and research findings.

Chemical Structure and Metabolism

This compound belongs to the indole-3-carboxamide family of compounds. It was first identified in clandestine laboratories in China around 2016. The metabolism of this compound has been studied extensively, revealing several metabolites through the use of human liver microsomes. In vitro studies indicate that this compound undergoes significant metabolic transformations, which are crucial for understanding its pharmacokinetic properties and potential effects on human health .

Locomotor Activity

Research investigating the locomotor effects of this compound has shown that it does not significantly impact motor function in animal models. A study involving adult male C57BL/6 mice administered varying doses (0.5, 0.1, and 0.02 mg/kg) of this compound demonstrated no notable hypolocomotive effects compared to control groups. In contrast, other synthetic cannabinoids such as ADB-BINACA and MDMB-4en-PINACA exhibited significant dose-dependent reductions in locomotor activity .

Table 1: Comparison of Locomotor Activity Effects

| Compound | Dose (mg/kg) | Hypolocomotive Effect |

|---|---|---|

| This compound | 0.5 | None |

| ADB-BINACA | 0.5 | Significant |

| MDMB-4en-PINACA | 0.5 | Significant |

This lack of hypolocomotive effect suggests that this compound may have a different mechanism of action or lower potency compared to other synthetic cannabinoids.

Analgesic Properties

While this compound did not show significant locomotor effects, it is essential to explore its analgesic properties. Some studies indicate that related compounds within the same family may exhibit analgesic effects; however, specific data on this compound's analgesic efficacy remain limited . Further research is necessary to clarify its potential therapeutic applications.

Toxicological Concerns

This compound has raised concerns regarding its safety profile due to its classification as a new psychoactive substance (NPS). Reports have highlighted cases of intoxication leading to profound hypotension and bradycardia following exposure to synthetic cannabinoids, including those structurally similar to this compound .

Case Study: Synthetic Cannabinoid Intoxication

A case series documented instances of severe cardiovascular effects associated with synthetic cannabinoid use, emphasizing the need for caution when considering compounds like this compound. The study underscored the variability in individual responses to these substances, which can complicate clinical management .

属性

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZMKPNXFPNTEJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342270 | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969264-37-6 | |

| Record name | AB-BICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-BICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of AB-BICA in humans?

A1: Research using human liver microsomes indicates that this compound [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide] is primarily metabolized through N-dealkylation and hydroxylation. [] These reactions predominantly occur on the 1-amino-alkyl moiety of the molecule. Other metabolic pathways observed include hydroxylation, amide hydrolysis, and dehydrogenation. []

Q2: Why is understanding the metabolism of this compound important for biomonitoring studies?

A2: Identifying the specific metabolites of a substance like this compound is crucial for developing reliable biomonitoring methods. [] By targeting these metabolites, researchers and clinicians can more accurately detect and monitor the consumption of this compound. The study highlights N-dealkylation and hydroxylation metabolites as potentially suitable markers for this purpose. []

Q3: Has this compound been detected as a new psychoactive substance?

A3: Yes, this compound, alongside other synthetic cannabinoids like ADB-BINACA, AB-FUBICA, and ADB-FUBICA, has been identified as a new psychoactive substance. [] This emergence highlights the constantly evolving landscape of novel psychoactive substances and the need for ongoing research and monitoring efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。